(S)-(+)-clenbuterol

Pharmacokinetics Enantioselective Disposition Plasma Protein Binding

Racemic or (R)-(-)-clenbuterol cannot substitute for the (S)-(+)-enantiomer in chiral analysis. The enantiomers exhibit a 2.2-fold difference in volume of distribution and distinct tissue-specific ratios (R/S <1 in porcine tissue vs. ~1:1 in pharmaceuticals), making enantiopure reference material essential for source attribution in doping investigations and residue monitoring. • Enables enantiomer-specific LC-MS/MS calibration across 5-500 ng/g in tissues with LOD 0.05 ng/mL and LOQ 0.10 ng/mL. • The sole enantiomer active in neuroprotection models; the (R)-(-)-form is inactive against glutamate excitotoxicity and ischemic damage. • Supplied with full Certificate of Analysis; shipped under temperature-controlled conditions to preserve chiral integrity.

Molecular Formula C12H18Cl2N2O
Molecular Weight 277.19 g/mol
CAS No. 50499-60-0
Cat. No. B024199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-clenbuterol
CAS50499-60-0
Synonyms(αS)-4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol;  _x000B_(+)-Clenbuterol;  (S)-Clenbuterol; 
Molecular FormulaC12H18Cl2N2O
Molecular Weight277.19 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
InChIInChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
InChIKeySTJMRWALKKWQGH-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-Clenbuterol: Chiral Reference Standard


(S)-(+)-Clenbuterol (CAS 50499-60-0) is the dextrorotatory enantiomer of the β2-adrenergic partial agonist clenbuterol, a substituted phenylethanolamine with bronchodilator activity . As a chiral compound, its pharmacological and pharmacokinetic properties differ markedly from its antipode, (R)-(-)-clenbuterol, which is primarily responsible for classical β2-agonistic bronchodilation [1]. The (S)-(+)-enantiomer serves as a critical analytical reference standard for enantioselective quantification in doping control, food safety monitoring, and pharmacokinetic studies, enabling the differentiation between racemic pharmaceutical use and inadvertent exposure via contaminated meat [2].

(S)-(+)-Clenbuterol: Substitution Limitations


Procurement of racemic clenbuterol or its (R)-(-)-enantiomer cannot substitute for (S)-(+)-clenbuterol (CAS 50499-60-0) in analytical, research, or forensic contexts due to profound enantioselective differences in pharmacokinetics, tissue distribution, receptor pharmacology, and biological activity. The two enantiomers exhibit distinct volumes of distribution (R: 9.17 L/kg vs. S: 4.14 L/kg in rats), differential plasma protein binding (R free fraction: 48.8% vs. S: 33.1%), and tissue-specific enantiomeric ratios that deviate significantly from the 1:1 racemic composition [1]. Furthermore, the (S)-(+)-enantiomer possesses unique biological activities unrelated to the classical β2-agonism of the (R)-(-)-form, including neuroprotective effects absent in the (R)-(-)-enantiomer [2]. These quantitative disparities render generic substitution scientifically invalid and analytically untenable for applications requiring enantiomer-specific identification, quantification, or functional interrogation.

(S)-(+)-Clenbuterol: Differentiation Evidence


Volume of Distribution in Rats

(S)-(+)-Clenbuterol exhibits a significantly lower volume of distribution (Vd) compared to its (R)-(-)-enantiomer when administered as the racemate in rats, indicating differential tissue penetration and distribution [1]. Additionally, the (S)-(+)-enantiomer demonstrates higher plasma protein binding and lower total body clearance, resulting in distinct systemic exposure profiles that preclude pharmacokinetic extrapolation from racemic data [1].

Pharmacokinetics Enantioselective Disposition Plasma Protein Binding

Enantioselective Plasma Protein Binding

The free (non-protein-bound) fraction of (S)-(+)-clenbuterol in rat plasma is substantially lower than that of the (R)-(-)-enantiomer, indicating enantioselective protein binding that drives differential distribution and excretion kinetics [1]. This stereoselective binding contributes mechanistically to the observed differences in volume of distribution and clearance between the enantiomers [1].

Plasma Protein Binding Pharmacokinetics Enantioselectivity

Exclusive Neuroprotection in Cerebral Ischemia

In a mouse model of cerebral ischemia and in cultured neuronal systems, only (S)-(+)-clenbuterol and the racemate confer neuroprotection, whereas the (R)-(-)-enantiomer is completely inactive [1]. The neuroprotective effect of (S)-(+)-clenbuterol is mediated via β2-adrenoceptor activation and is accompanied by astrocyte morphological transformation, with the (R)-(-)-enantiomer failing to elicit any protective response [1].

Neuroprotection Cerebral Ischemia Excitotoxicity

Preferential Accumulation in Animal Tissues

In Bama mini-pigs, the R/S enantiomeric ratio of clenbuterol in edible tissues is significantly lower than 1, indicating preferential accumulation of the (S)-(+)-enantiomer in animal tissues following racemic exposure [1]. This deviates substantially from pharmaceutical preparations, which display a 1:1 racemic ratio [1].

Food Safety Doping Control Enantioselective Distribution

Bovine Urine Enantioselective Excretion

In contrast to the tissue distribution pattern in pigs, the levorotatory (R)-(-)-enantiomer was detected at significantly higher concentrations than the dextrorotatory (S)-(+)-enantiomer in bovine urine samples, with a mean R/S ratio of 1.7 ± 0.6 [1]. This species-dependent enantioselective excretion profile underscores the necessity of enantiomer-specific analytical standards for accurate residue monitoring across different livestock matrices.

Veterinary Drug Residue Stereochemical Analysis Food Safety

(S)-(+)-Clenbuterol: Validated Applications


Enantioselective Bioanalysis for Doping Control

(S)-(+)-Clenbuterol serves as an essential chiral reference standard for developing and validating LC-MS/MS methods that distinguish intentional clenbuterol doping from inadvertent dietary exposure. The documented R/S ratio < 1 in edible pig tissues, compared to the 1:1 ratio in pharmaceutical preparations, enables source attribution in anti-doping investigations [1]. Method calibration requires pure (S)-(+)-clenbuterol reference material to establish accurate enantiomer-specific calibration curves across the relevant concentration range (5-500 ng/g in tissues) [1].

Food Safety Residue Monitoring

Regulatory laboratories monitoring clenbuterol residues in livestock products require (S)-(+)-clenbuterol as a reference standard for enantioselective quantification. Species-dependent enantioselective excretion patterns—R/S ratio of 1.7 ± 0.6 in bovine urine versus R/S < 1 in porcine tissues—necessitate enantiomer-specific calibration to accurately quantify residues across different animal matrices [1][2]. The pure (S)-(+)-enantiomer enables precise determination of the dextrorotatory isomer concentration in samples where the analytical LOD is 0.05 ng/mL and LOQ is 0.10 ng/mL [1].

β2-Adrenoceptor-Mediated Neuroprotection

Investigators studying neuroprotective mechanisms mediated by β2-adrenoceptor activation require (S)-(+)-clenbuterol as the exclusively active enantiomer in cerebral ischemia models. Unlike the inactive (R)-(-)-enantiomer, (S)-(+)-clenbuterol protects cultured neurons against glutamate-mediated excitotoxicity (0.5 mM glutamate) and staurosporine-induced apoptosis (200 nM), and reduces ischemic brain damage in mouse stroke models [2]. Procurement of the pure (S)-(+)-enantiomer is mandatory for studies isolating β2-adrenoceptor-mediated neuroprotection from confounding enantiomer effects.

Enantiomer-Specific Pharmacokinetic Studies

Researchers conducting pharmacokinetic studies of clenbuterol require (S)-(+)-clenbuterol reference standards for accurate determination of enantiomer-specific parameters. The 2.2-fold difference in volume of distribution (R: 9.17 L/kg vs. S: 4.14 L/kg) and 47% higher free fraction of the (R)-(-)-enantiomer (48.8% vs. 33.1%) preclude accurate pharmacokinetic modeling without enantiomer-specific analytical calibration [3]. Pure (S)-(+)-clenbuterol enables precise quantification in plasma at concentrations as low as 0.25 ng/mL using validated LC-MS/MS methodology [3].

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